

# Reasons for Fevipiprant Phase 3 clinical trial failure

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Compound of Interest		
Compound Name:	Fevipiprant	
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# Fevipiprant Phase 3 Program: Technical Support Center

This technical support center provides detailed information and troubleshooting guidance for researchers, scientists, and drug development professionals investigating the outcomes of the **Fevipiprant** Phase 3 clinical trials.

# Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the Fevipiprant Phase 3 clinical trials?

A1: The **Fevipiprant** Phase 3 program, known as VIBRANT, was discontinued primarily due to a failure to demonstrate statistically significant and clinically relevant efficacy in its primary endpoints across multiple large-scale trials.[1][2][3] Specifically, the trials did not show a sufficient improvement in lung function or a reduction in the rate of asthma exacerbations compared to placebo in the target patient populations.[1][4]

Q2: Which specific Phase 3 trials failed and what were their primary endpoints?

A2: The key trials that failed to meet their primary objectives were the replicate ZEAL-1 and ZEAL-2 studies, and the replicate LUSTER-1 and LUSTER-2 studies.

ZEAL-1 and ZEAL-2: These trials evaluated Fevipiprant in patients with moderate,
 uncontrolled asthma. The primary endpoint was the change from baseline in pre-dose forced



expiratory volume in 1 second (FEV1) after 12 weeks of treatment. The studies did not show a significant improvement in lung function for patients receiving **Fevipiprant** compared to placebo.

LUSTER-1 and LUSTER-2: These trials assessed Fevipiprant in patients with inadequately
controlled moderate-to-severe asthma. The primary endpoint was the reduction of the annual
rate of moderate-to-severe exacerbations over a 52-week period. Pooled analyses showed
that the drug failed to meet the clinically relevant threshold for reducing exacerbation rates
compared to placebo.

Q3: Was Fevipiprant's safety a concern in the Phase 3 trials?

A3: No, safety was not the reason for the program's termination. Across the VIBRANT program, including the long-term safety study (SPIRIT), **Fevipiprant** was generally well-tolerated, with a safety profile comparable to that of the placebo. The decision to halt development was based on the lack of efficacy.

Q4: What is the mechanism of action for **Fevipiprant**?

A4: **Fevipiprant** is an oral, selective antagonist of the prostaglandin D2 receptor 2 (DP2), also known as chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). The DP2 receptor is expressed on key inflammatory cells involved in the asthma cascade, such as eosinophils, basophils, and Type 2 innate lymphoid cells (ILC2s). By blocking the binding of its natural ligand, prostaglandin D2 (PGD2), **Fevipiprant** was intended to inhibit the recruitment and activation of these inflammatory cells, thereby reducing airway inflammation.

## **Troubleshooting Guides**

My experiment with a DP2 receptor antagonist is not showing the expected anti-inflammatory effect. What could be the reason?

Based on the **Fevipiprant** clinical trial outcomes, consider the following possibilities:

Redundancy in Inflammatory Pathways: The prostaglandin D2 (PGD2) / DP2 receptor
pathway is just one of many pathways regulating the inflammatory cascade in asthma. The
lack of efficacy from Fevipiprant suggests that blocking this single pathway may be



insufficient to produce a clinically meaningful effect in a broad population of patients with asthma, whose disease is often driven by multiple redundant inflammatory mechanisms.

- Patient Population Heterogeneity: The ZEAL and LUSTER trials enrolled patients with
  moderate to severe asthma. Although a subgroup with high eosinophil counts was a primary
  focus for the LUSTER trials, even in this population, the effect was not significant enough.
  This suggests that the DP2 pathway may not be the dominant driver of disease in all
  patients, even those with an eosinophilic phenotype. Your experimental model or cell line
  may not be sufficiently dependent on the DP2 pathway.
- Target Engagement vs. Clinical Efficacy: While Phase 2 studies showed that Fevipiprant could reduce sputum eosinophils, this biomarker modulation did not translate into significant improvements in clinical endpoints like lung function (FEV1) or exacerbation rates in Phase 3. This highlights a potential disconnect between target engagement at the cellular level and the ultimate clinical outcome. Ensure your experimental readouts are clinically relevant and not solely reliant on intermediate biomarkers.

### **Data Presentation**

Table 1: Summary of ZEAL-1 and ZEAL-2 Trial Failures



Parameter	ZEAL-1	ZEAL-2
Objective	Efficacy and safety of Fevipiprant 150 mg daily in moderate uncontrolled asthma	Efficacy and safety of Fevipiprant 150 mg daily in moderate uncontrolled asthma
Patient Population	662 completers (≥12 years old)	685 completers (≥12 years old)
Primary Endpoint	Change from baseline in predose FEV1 at 12 weeks	Change from baseline in predose FEV1 at 12 weeks
Fevipiprant Result	112 mL improvement from baseline	126 mL improvement from baseline
Placebo Result	71 mL improvement from baseline	157 mL improvement from baseline
Difference vs. Placebo	+41 mL (95% CI: -6, 88)	-31 mL (95% CI: -80, 18)
Statistical Significance (p-value)	0.088 (Not significant)	0.214 (Not significant)
Conclusion	Fevipiprant did not demonstrate a significant improvement in lung function.	Fevipiprant did not demonstrate a significant improvement in lung function.

Table 2: Summary of LUSTER-1 and LUSTER-2 Trial Failures



Parameter	LUSTER-1	LUSTER-2
Objective	Efficacy and safety of Fevipiprant in reducing exacerbations in severe asthma	Efficacy and safety of Fevipiprant in reducing exacerbations in severe asthma
Patient Population	894 patients (≥12 years old)	877 patients (≥12 years old)
Primary Endpoint	Annualised rate of moderate- to-severe exacerbations over 52 weeks	Annualised rate of moderate- to-severe exacerbations over 52 weeks
Result (Overall Population)	Fevipiprant 450 mg showed a non-significant rate ratio of 0.78 vs. placebo (95% CI: 0.61-1.01)	Fevipiprant 450 mg showed a non-significant rate ratio of 0.76 vs. placebo (95% CI: 0.58-1.00)
Conclusion	Did not meet the clinically relevant threshold for reduction in exacerbation rate.	Did not meet the clinically relevant threshold for reduction in exacerbation rate.

# **Experimental Protocols**

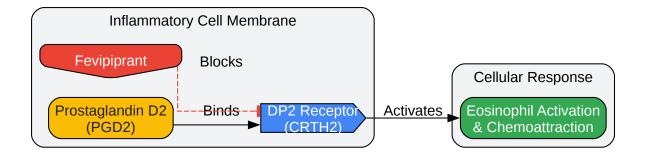
Methodology for LUSTER-1 and LUSTER-2 Trials

- Study Design: The LUSTER studies were replicate, Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.
- Participants: Patients aged 12 years or older with a diagnosis of severe asthma, uncontrolled despite being on Global Initiative for Asthma (GINA) Steps 4 or 5 therapy (medium-to-high dose inhaled corticosteroids plus at least one other controller). A key population for the primary endpoint analysis had high blood eosinophil counts (≥250 cells per µL).
- Intervention: Patients were randomly assigned to receive Fevipiprant (150 mg or 450 mg) or a matching placebo, taken orally once daily for 52 weeks as an add-on to their existing standard-of-care asthma therapy.



- Primary Efficacy Endpoint: The annualised rate of moderate-to-severe asthma exacerbations over the 52-week treatment period.
- Secondary Endpoints: Included changes in FEV1, Asthma Control Questionnaire (ACQ) scores, and Asthma Quality of Life Questionnaire (AQLQ) scores.

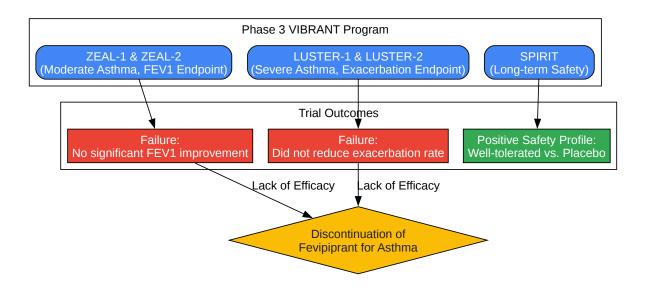
## **Visualizations**



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Caption: Fevipiprant's mechanism of action as a DP2 receptor antagonist.

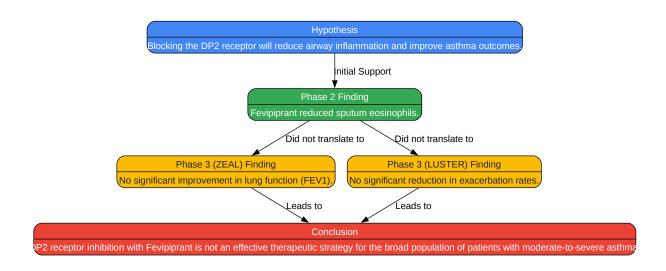




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Caption: Workflow of the **Fevipiprant** VIBRANT Phase 3 program and its outcomes.





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Caption: Logical relationship from initial hypothesis to final trial conclusion.

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### References

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